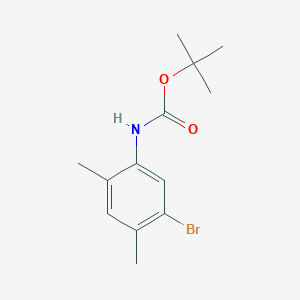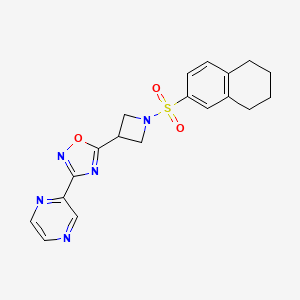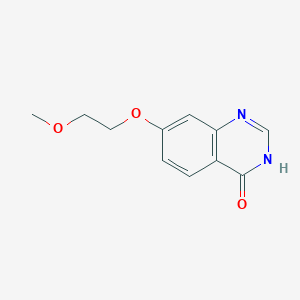
5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 34176-47-1 . It has a molecular weight of 204.3 . The IUPAC name for this compound is 5-ethyl-4-phenyl-1,3-thiazol-2-ylamine . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine consists of a five-membered thiazole ring, which is a heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride is a powder at room temperature . It has a melting point of 68-69°C . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research has demonstrated the utility of thiazole derivatives in organic synthesis, highlighting their reactivity and potential for creating various chemically significant compounds. For instance, studies have shown the synthesis of thiazolo[5,4-d]pyrimidines with properties useful in molluscicidal applications, indicating the versatility of thiazole compounds in producing biologically active agents (El-bayouki & Basyouni, 1988). Furthermore, the work on benzo[b]thiophen derivatives has contributed to the pharmacological field by providing insights into the synthesis of compounds with potential therapeutic uses (Chapman, Clarke, Gore, & Sharma, 1971).
Molecular Structure and Interaction Analysis
Quantitative assessments of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines have provided insights into the molecular structures and interaction energies, facilitating the understanding of their stability and reactivity. This research highlights the significance of thiazole derivatives in studying molecular interactions and designing compounds with desired properties (El-Emam et al., 2020).
Biological Activities and Applications
The synthesis of thiazole compounds has been explored for antimicrobial and antifungal applications, showcasing their potential in addressing various microbial threats. For example, research on formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has demonstrated moderate antimicrobial activity, suggesting their utility in developing new therapeutic agents (Sah, Bidawat, Seth, & Gharu, 2014).
Material Science and Polymer Research
In material science, the modification of polymers through condensation with thiazole derivatives has been investigated for enhancing their properties and applications. This includes the development of poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including 2-aminothiazole, for potential medical applications due to their improved thermal stability and biological activity (Aly & El-Mohdy, 2015).
Safety and Hazards
Future Directions
Thiazole derivatives, including 5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride, have shown diverse biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various targets such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives, like voreloxin, have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .
Result of Action
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
properties
IUPAC Name |
5-ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRIHCPCZVEMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2860627.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2860628.png)





![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2860642.png)
![8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860644.png)
![N-(4-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2860648.png)
![6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2860649.png)